

A Comprehensive Spectroscopic Guide to 3-Chloro-2-methylpropionitrile

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Compound of Interest

Compound Name: 3-Chloro-2-methylpropionitrile

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Introduction

3-Chloro-2-methylpropionitrile, with the chemical formula C_4H_6ClN and a molecular weight of 103.55 g/mol, is a valuable chemical intermediate in organic synthesis.^{[1][2]} Its structure, featuring a chiral center and reactive nitrile and chloro groups, makes it a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries. Accurate structural elucidation and purity assessment are paramount for its effective use, necessitating a thorough understanding of its spectral characteristics. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-chloro-2-methylpropionitrile**, offering insights into the interpretation of its spectra and standardized protocols for data acquisition.

The IUPAC name for this compound is 3-chloro-2-methylpropanenitrile, and it is registered under the CAS number 7659-45-2.^{[1][3]}

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectral data of **3-chloro-2-methylpropionitrile** lies in understanding its molecular structure and the influence of its functional groups on the spectroscopic response.

Caption: Molecular structure of **3-Chloro-2-methylpropionitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-chloro-2-methylpropionitrile**, both ^1H and ^{13}C NMR provide unambiguous structural information.

^1H NMR Spectral Data

The ^1H NMR spectrum of **3-chloro-2-methylpropionitrile** is characterized by three distinct signals, corresponding to the three non-equivalent sets of protons in the molecule.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~1.5	Doublet	3H	-CH ₃
b	~3.1	Multiplet	1H	-CH-
c	~3.8	Multiplet	2H	-CH ₂ Cl

^1H NMR Spectrum Interpretation:

The proton chemical shifts are influenced by the electronegativity of the adjacent atoms.^[4] The protons on the carbon bearing the chlorine atom (-CH₂Cl) are the most deshielded and therefore appear at the highest chemical shift (~3.8 ppm).^[5] The methine proton (-CH-) is adjacent to both the electron-withdrawing nitrile group and the chloromethyl group, resulting in a downfield shift to around 3.1 ppm.^{[4][6]} The methyl protons (-CH₃) are the most shielded, appearing at the lowest chemical shift (~1.5 ppm). The splitting patterns arise from spin-spin coupling between neighboring protons. The methyl protons are split into a doublet by the adjacent methine proton. The methine proton is split by both the methyl and chloromethyl protons, resulting in a multiplet. Similarly, the chloromethyl protons are split by the methine proton, also resulting in a multiplet.

^{13}C NMR Spectral Data

The decoupled ^{13}C NMR spectrum of **3-chloro-2-methylpropionitrile** displays four signals, corresponding to the four unique carbon atoms in the molecule.^[5]

Signal	Chemical Shift (δ , ppm)	Assignment
1	~16	-CH ₃
2	~28	-CH-
3	~48	-CH ₂ Cl
4	~118	-C \equiv N

¹³C NMR Spectrum Interpretation:

The chemical shift of the nitrile carbon is characteristically found in the 115-120 ppm region.[6] The carbon atom attached to the highly electronegative chlorine atom (-CH₂Cl) is significantly deshielded and appears around 48 ppm. The methyl (-CH₃) and methine (-CH-) carbons appear at approximately 16 ppm and 28 ppm, respectively.[7][8]

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **3-chloro-2-methylpropionitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- **Instrument Setup:** The data should be acquired on a 300 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:** Acquire the spectrum using a standard single-pulse experiment. A spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the acquired free induction decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium-Strong	C-H stretch (sp ³)
~2250	Strong, Sharp	C≡N stretch (nitrile)
~1460	Medium	C-H bend (CH ₂ and CH ₃)
~750	Strong	C-Cl stretch

IR Spectrum Interpretation:

The most prominent feature in the IR spectrum of **3-chloro-2-methylpropionitrile** is the strong, sharp absorption band around 2250 cm⁻¹, which is characteristic of the carbon-nitrogen triple bond stretch in a nitrile.[6][10][11][12] The presence of sp³-hybridized C-H bonds is confirmed by the stretching vibrations observed around 2950 cm⁻¹. [13] The absorption in the region of 750 cm⁻¹ is indicative of the C-Cl stretching vibration.[13][14]

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** As **3-chloro-2-methylpropionitrile** is a liquid, the spectrum can be obtained neat.[15] Place a small drop of the liquid between two KBr or NaCl plates.
- **Instrument Setup:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans will provide a spectrum with a good signal-to-noise ratio.
- **Data Processing:** Perform a background subtraction using a spectrum of the clean KBr/NaCl plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[16]

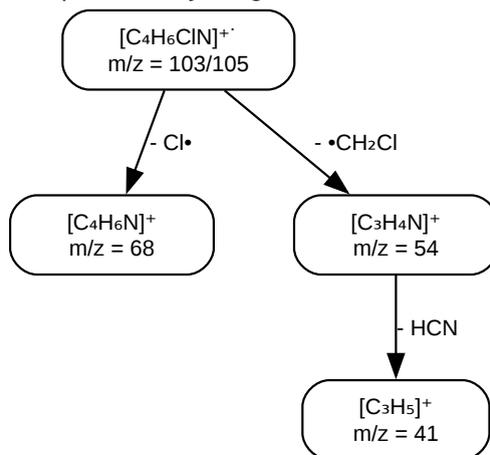
m/z	Relative Intensity	Assignment
103/105	~3:1	[M] ⁺ , Molecular ion
68	Moderate	[M - Cl] ⁺
54	High	[M - CH ₂ Cl] ⁺
41	Base Peak	[C ₃ H ₅] ⁺

Mass Spectrum Interpretation:

The mass spectrum of **3-chloro-2-methylpropionitrile** will show a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 103 and 105, with a corresponding intensity ratio of roughly 3:1.^[17]^[18] This isotopic pattern is a key indicator for the presence of a single chlorine atom in the molecule.^[17]

Fragmentation of the molecular ion can occur through various pathways.^[19] Loss of a chlorine radical results in a fragment at m/z 68. Cleavage of the C-C bond between the methine and chloromethyl groups leads to a fragment at m/z 54. The base peak at m/z 41 is likely due to further fragmentation.

Figure 2. Proposed Mass Spectrometry Fragmentation of 3-Chloro-2-methylpropionitrile



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